5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride physical properties
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the physical properties of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride. Given the limited availability of specific experimental data in public literature for this exact molecule, this guide synthesizes known information with established principles for characterizing similar spirocyclic amino acid hydrochlorides. It provides not only an overview of expected properties but also detailed, field-proven experimental protocols for their determination.
Introduction and Significance
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride belongs to the class of spirocyclic compounds, which are characterized by two rings connected through a single shared carbon atom. This structural motif imparts a rigid, three-dimensional architecture, a feature increasingly sought after in modern drug design to enhance target specificity and improve pharmacokinetic profiles.[1] As an amino acid derivative, this compound possesses both acidic (carboxylic acid) and basic (amine hydrochloride) functional groups, making its physicochemical properties, particularly solubility and ionization state (pKa), highly dependent on pH.
Understanding these physical properties is critical for its application in drug development, influencing everything from formulation and delivery to absorption and bioavailability. This guide provides the foundational knowledge and experimental framework necessary for the thorough characterization of this promising molecule.
Chemical Identity and Structural Information
A precise understanding of the molecule's identity is the cornerstone of any physicochemical analysis.
| Identifier | Value |
| Chemical Name | 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| CAS Number | Not readily available in public databases. |
| Chemical Structure |
Note: The molecular weight is calculated based on the hydrochloride salt form.
Predicted and General Physicochemical Properties
While specific experimental data is scarce, the properties of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride can be inferred from its structural class. Amino acid hydrochlorides are typically crystalline solids with predictable behaviors regarding solubility and ionization.
| Property | Expected Characteristic | Rationale |
| Appearance | White to off-white crystalline solid. | This is a common appearance for organic hydrochloride salts. |
| Melting Point | Expected to be relatively high with a sharp range for a pure sample. | The ionic nature of the hydrochloride salt and hydrogen bonding capabilities of the carboxylic acid and amine groups lead to strong intermolecular forces.[2] Impurities will cause a depression and broadening of the melting range.[3] |
| Solubility | High solubility in aqueous media; low solubility in non-polar organic solvents. | As an ionic salt, it is expected to be readily solvated by polar solvents like water.[4][5] Its solubility will be pH-dependent due to the ionizable amino and carboxyl groups. |
| pKa | At least two pKa values are expected. | The compound has two primary ionizable groups: the carboxylic acid (-COOH) and the protonated azetidine nitrogen (-NH₂⁺-). The carboxylic acid pKa is expected in the acidic range (typically pH 2-4), while the pKa for the protonated amine will be in the basic range (typically pH 9-11).[6][7][8] |
Experimental Protocols for Physicochemical Characterization
To address the data gap for this specific molecule, the following section provides detailed, step-by-step protocols for determining its key physical properties. These methods are standard in the pharmaceutical industry and are designed to produce reliable and reproducible results.
Melting Point Determination via Capillary Method
Principle: The melting point is a fundamental thermal property indicating purity. The capillary method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperature range from the onset of melting to complete liquefaction.[3]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry. Place a small amount of the compound on a watch glass and crush it into a fine powder.
-
Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[9]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).
-
Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating (10-20 °C/minute) to find a rough range. Allow the apparatus to cool.[3]
-
Accurate Determination: Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[3][10]
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
-
Replicates: Perform the measurement in triplicate to ensure reproducibility.
Thermodynamic Aqueous Solubility via Shake-Flask Method
Principle: The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility. It involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached, after which the concentration of the dissolved solute in the supernatant is measured.[11][12] For ionizable compounds, this must be performed at various pH levels.
Methodology:
-
Buffer Preparation: Prepare aqueous buffers at relevant pH values (e.g., pH 1.2, 4.5, and 6.8, as recommended by WHO guidelines) at 37 ± 1 °C.[13]
-
Sample Addition: Add an excess amount of 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaker bath maintained at a constant temperature (typically 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for the undissolved solid to settle. Alternatively, centrifuge the samples to separate the solid phase.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant. To remove any remaining solid particles, filter the aliquot through a 0.45 µm filter.
-
Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was maintained.[13]
pKa Determination via Potentiometric Titration
Principle: Potentiometric titration is a highly accurate method for determining the pKa values of ionizable groups. It involves the gradual addition of a titrant (a strong base, in this case) to a solution of the compound while continuously monitoring the pH. The pKa values correspond to the pH at the half-equivalence points on the resulting titration curve.[6][8]
Methodology:
-
Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water.
-
Initial Acidification: Add a standardized strong acid (e.g., 0.1 M HCl) to the solution to lower the pH to ~1.5-2.0, ensuring both the carboxylic acid and the amine group are fully protonated.[7][14]
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter with standard buffers and immerse the electrode in the solution.
-
Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Data Plotting: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
pKa Determination: The curve will show two inflection points (equivalence points).
-
pKa₁ (Carboxylic Acid): The pH at the midpoint of the first buffer region (halfway to the first equivalence point) corresponds to the pKa of the carboxylic acid group.
-
pKa₂ (Amine): The pH at the midpoint of the second buffer region (halfway between the first and second equivalence points) corresponds to the pKa of the protonated amine group.
-
Spectroscopic Analysis for Structural Confirmation
Principle: Spectroscopic techniques provide confirmation of the chemical structure and functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of a molecule.[15][16][17]
-
¹H NMR: Will show distinct signals for protons on the spirocyclic rings. Protons alpha to the nitrogen and the carbonyl group will be deshielded (shifted downfield). The acidic proton of the carboxylic acid may appear as a broad singlet.
-
¹³C NMR: Will confirm the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will appear significantly downfield (160-185 ppm).[18]
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and confirming the spirocyclic structure.[15][19]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present by measuring the absorption of infrared radiation.
-
O-H Stretch (Carboxylic Acid): A very broad band is expected from 3300-2500 cm⁻¹.[20]
-
N-H Stretch (Amine Salt): Broad absorption in the 3000-2500 cm⁻¹ region, often overlapping with the O-H and C-H stretches.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1760-1690 cm⁻¹.[20][21][22]
-
C-O Stretch: A band in the 1320-1210 cm⁻¹ region.[20]
-
Safety and Handling
As a novel chemical entity, 5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride should be handled with care, assuming it is potentially hazardous.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[23][24][25]
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[23]
-
Exposure: Avoid direct contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes.[25]
-
SDS: Always consult the Safety Data Sheet (SDS) for detailed handling, storage, and emergency procedures. If an SDS is not available, treat the substance as hazardous.[26]
Conclusion
5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride is a structurally intriguing molecule with significant potential in chemical and pharmaceutical research. While specific experimental data on its physical properties are not widely published, its characteristics can be reliably predicted based on its classification as a spirocyclic amino acid hydrochloride. This guide provides a robust framework of established, authoritative protocols for the complete experimental determination of its melting point, aqueous solubility, and pKa values. The application of these methods will generate the critical data needed to advance the research and development of this and other novel chemical entities.
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![Chemical structure of 5-Azaspiro[3.4]octane-2-carboxylic acid](https://i.imgur.com/8f1q7jV.png)
